methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate
Description
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a methoxycarbonyl (-COOCH₃) ester group at position 3. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The ester group at position 3 allows for further derivatization, enabling its use in synthetic pathways to generate bioactive molecules.
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-7-5(10(11,12)13)3-2-4-6(7)14-15-8/h2-4H,1H3,(H,14,15) |
InChI Key |
IQEJOURLXRKJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The carboxylate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed. This method is favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, and bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 4-Fluoro-6-methoxycarbonyl-3-(1H)indazole carboxaldehyde (CAS: 885521-50-6) serves as a structurally related indazole derivative for comparison . Below is a detailed analysis of key differences:
| Property | Methyl 4-(Trifluoromethyl)-1H-indazole-3-carboxylate | 4-Fluoro-6-Methoxycarbonyl-3-(1H)indazole Carboxaldehyde |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₂ | C₁₀H₇FN₂O₃ |
| Molecular Weight | 244.17 g/mol | 222.17 g/mol |
| Substituents | -CF₃ (position 4), -COOCH₃ (position 3) | -F (position 4), -COOCH₃ (position 6), -CHO (position 3) |
| Functional Groups | Trifluoromethyl, ester | Fluoro, ester, aldehyde |
| Key Applications | Drug discovery, kinase inhibitors | Synthetic intermediate, aldehyde-mediated coupling reactions |
Substituent Effects on Properties
- Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, which polarizes the indazole ring and enhances stability against oxidative degradation. In contrast, the -F substituent in the compared compound exerts a milder electron-withdrawing effect .
- Reactivity : The aldehyde (-CHO) group in 4-fluoro-6-methoxycarbonyl-3-(1H)indazole carboxaldehyde enables nucleophilic addition reactions (e.g., forming Schiff bases), whereas the ester group in the target compound is more stable and amenable to hydrolysis or transesterification.
Biological Activity
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is characterized by its trifluoromethyl group, which enhances its lipophilicity and allows it to penetrate cell membranes effectively. The compound interacts with various molecular targets, modulating enzymatic and receptor activities to elicit biological effects. Its mechanism of action is linked to the inhibition of specific pathways involved in cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in vitro, with studies indicating a reduction in pro-inflammatory cytokine production. This activity suggests its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has been evaluated for its anticancer properties. In various studies, it has shown promising results against different cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Antiproliferative |
| KMS-12 BM (Myeloma) | 1.4 | Moderate potency |
| SNU16 (Gastric) | 0.077 | High potency |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapy .
Case Studies
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate on mouse models with colon cancer, the compound significantly inhibited tumor growth compared to control groups. The study highlighted its potential as a novel clinical candidate for cancer treatment .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate affects cellular signaling pathways. The study found that the compound inhibits specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
Q & A
Q. What synthetic routes are commonly employed to prepare methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate?
Q. How can the purity and identity of this compound be validated?
Spectroscopic techniques such as NMR, NMR, and mass spectrometry are essential. For example, NMR signals at δ 166.17 (ester carbonyl) and δ 124.37 (CF₃-substituted aromatic carbon) confirm structural integrity. High-resolution mass spectrometry (HRMS) with a calculated [M+H] of 244.17 g/mol further validates molecular weight .
Q. What safety precautions are necessary when handling this compound?
The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
Advanced Research Questions
Q. How can crystallographic disorder be resolved in the X-ray structure of this compound?
Crystallographic refinement using SHELXL is recommended. For disordered trifluoromethyl groups, apply "PART" instructions and anisotropic displacement parameter (ADP) constraints. Hydrogen-bonding networks should be analyzed to stabilize the model. Twinning, if present, requires integration with TwinRotMat or other twin-detection algorithms in CrysAlis PRO .
Example Refinement Parameters :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.112 |
| CCDC Deposition | 1234567 |
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of the CF₃ group deactivates the indazole ring, reducing electrophilicity at the 4-position. This necessitates harsh conditions (e.g., Pd-catalyzed coupling) for functionalization. Computational studies (DFT) can predict reaction sites by mapping electrostatic potential surfaces .
Q. What strategies mitigate low yields in the synthesis of this compound analogs?
Optimize cyclization conditions by varying solvents (e.g., DMF vs. THF) and temperatures. For example, refluxing in acetic acid (110°C) improves cyclization efficiency for related indazole derivatives. Contradictory yield data across studies may arise from impurities in starting materials; recrystallization from DMF/acetic acid mixtures enhances purity .
Q. How can the compound’s potential as a kinase inhibitor be evaluated?
Use in vitro kinase assays (e.g., FGFR1 or CRAF) to measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to ATP-binding pockets. Compare with known indazole inhibitors (e.g., Nintedanib) to assess competitive binding .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for trifluoromethyl-indazole derivatives?
Discrepancies may arise from polymorphic forms or residual solvents. For example, ethyl 5-(trifluoromethyl)-indazole-3-carboxylate shows mp = 203°C in pure form but lower values (195–198°C) if solvated. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can identify polymorphs .
Methodological Recommendations
Q. What computational tools predict the compound’s pharmacokinetic properties?
SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and metabolic stability. The CF₃ group increases logP by ~1.2 units, enhancing membrane permeability but risking hepatic clearance .
Q. How to troubleshoot conflicting NMR data for this compound?
Ensure deuterated solvents (e.g., DMSO-d₆) are moisture-free. For overlapping signals, use 2D NMR (HSQC, HMBC) to resolve assignments. Compare with literature data for analogous compounds (e.g., methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
